N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminoethyl group and a cyclopentyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives, cyclopentylamine, and 2-aminoethylamine.
Condensation Reaction: The key step involves the condensation of the pyrimidine derivative with cyclopentylamine and 2-aminoethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A similar compound with applications in material science.
Tris(2-aminoethyl)amine: Another related compound used in coordination chemistry.
Uniqueness
N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N5 |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N-cyclopentylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H19N5/c12-6-8-13-10-5-7-14-11(16-10)15-9-3-1-2-4-9/h5,7,9H,1-4,6,8,12H2,(H2,13,14,15,16) |
InChI Key |
SWBBFXISLWOKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.